ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group and a dichlorophenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3,5-dichloroaniline in the presence of an esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: (2S)-2-aminopropanoic acid, 3,5-dichloroaniline, ethyl chloroformate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: Common catalysts include triethylamine or pyridine, which act as bases to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The dichlorophenylamino moiety is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Ethyl (2S)-2-[(3,5-dichlorophenyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-[(4-chlorophenyl)amino]propanoate: This compound has a similar structure but with a single chlorine atom, which may affect its reactivity and biological activity.
Ethyl (2S)-2-[(3,5-dibromophenyl)amino]propanoate: The presence of bromine atoms instead of chlorine can lead to different chemical properties and applications.
The uniqueness of this compound lies in its specific dichlorophenylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1821776-48-0 |
---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.